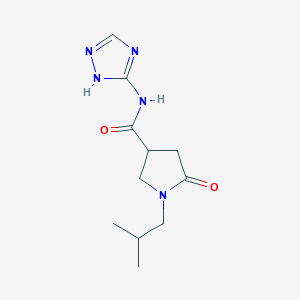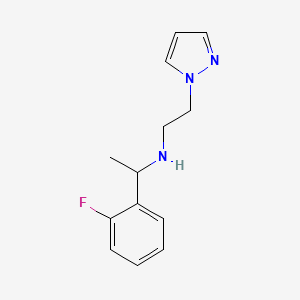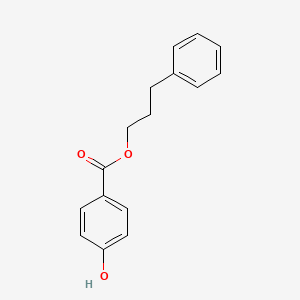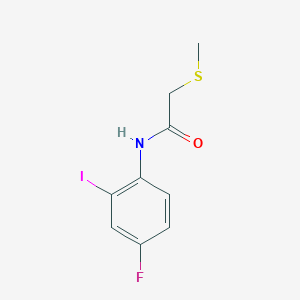
3-(naphthalen-2-yl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(naphthalen-2-yl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole is a heterocyclic compound that features a pyrazole ring fused with naphthalene and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(naphthalen-2-yl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole typically involves the reaction of hydrazine derivatives with chalcones. One common method includes the condensation of 2-naphthylhydrazine with 1,3-diphenylprop-2-en-1-one under acidic conditions. The reaction is usually carried out in ethanol or methanol at reflux temperature, leading to the formation of the desired pyrazole derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
3-(naphthalen-2-yl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Halogenated pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
3-(naphthalen-2-yl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory and anticancer agent.
Materials Science: Due to its unique structural properties, the compound is explored for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in research to understand its interactions with enzymes and receptors, contributing to the development of new therapeutic agents.
Wirkmechanismus
The mechanism of action of 3-(naphthalen-2-yl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(naphthalen-1-yl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole
- 3-(naphthalen-2-yl)-1,5-diphenyl-4,5-dihydro-1H-pyrazoline
- 3-(naphthalen-2-yl)-1,5-diphenyl-1H-pyrazole
Uniqueness
3-(naphthalen-2-yl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole is unique due to its specific substitution pattern and the presence of both naphthalene and phenyl groups.
Eigenschaften
Molekularformel |
C25H20N2 |
|---|---|
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
5-naphthalen-2-yl-2,3-diphenyl-3,4-dihydropyrazole |
InChI |
InChI=1S/C25H20N2/c1-3-10-20(11-4-1)25-18-24(26-27(25)23-13-5-2-6-14-23)22-16-15-19-9-7-8-12-21(19)17-22/h1-17,25H,18H2 |
InChI-Schlüssel |
FPOLCCIYEGLIOS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(N(N=C1C2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(4-chlorophenyl)methyl]-4-[(15S)-10-(4-methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzamide](/img/structure/B14913750.png)



![3,5-Dibromo-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B14913788.png)
![(2'-(1,1,1,3,5,5,5-Heptamethyltrisiloxan-3-yl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14913796.png)





